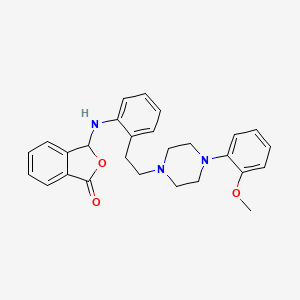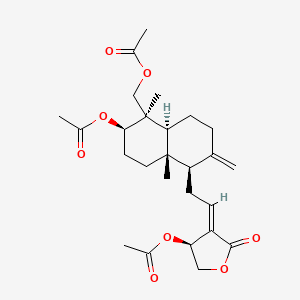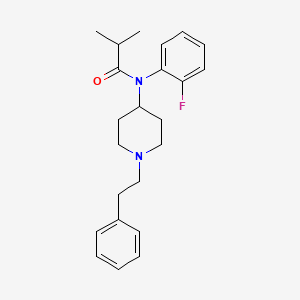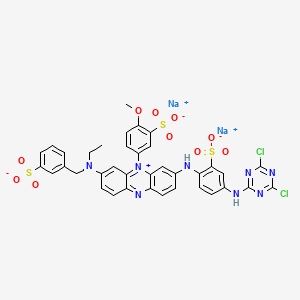
Dihydrogen 3-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-methoxy-3-sulphonatophenyl)phenazinium, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrogen 3-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-methoxy-3-sulphonatophenyl)phenazinium, disodium salt: is a complex organic compound with a wide range of applications in various fields, including chemistry, biology, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable substance for scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen 3-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-methoxy-3-sulphonatophenyl)phenazinium, disodium salt involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The key steps typically include:
Formation of the triazinyl intermediate: This involves the reaction of 4,6-dichloro-1,3,5-triazine with an appropriate amine to form the triazinyl intermediate.
Sulphonation: The intermediate is then sulphonated using a sulphonating agent such as sulfuric acid or chlorosulfonic acid.
Coupling reactions: The sulphonated intermediate undergoes coupling reactions with various amines and phenyl derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These are used to carry out the reactions under controlled temperature and pressure conditions.
Purification steps: These include filtration, crystallization, and chromatography to isolate and purify the final product.
化学反応の分析
Types of Reactions
Dihydrogen 3-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-methoxy-3-sulphonatophenyl)phenazinium, disodium salt: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
Dihydrogen 3-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-methoxy-3-sulphonatophenyl)phenazinium, disodium salt: has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent for biological samples.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:
Molecular targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
類似化合物との比較
Dihydrogen 3-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-methoxy-3-sulphonatophenyl)phenazinium, disodium salt: can be compared with other similar compounds, such as:
Dihydrogen 3-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-sulphonatophenyl)phenazinium: Similar structure but lacks the methoxy group.
Dihydrogen 3-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-hydroxy-3-sulphonatophenyl)phenazinium: Contains a hydroxy group instead of a methoxy group.
These comparisons highlight the unique structural features and reactivity of the compound, making it distinct from its analogs.
特性
CAS番号 |
83929-55-9 |
|---|---|
分子式 |
C37H28Cl2N8Na2O10S3 |
分子量 |
957.7 g/mol |
IUPAC名 |
disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-[[8-[ethyl-[(3-sulfonatophenyl)methyl]amino]-10-(4-methoxy-3-sulfonatophenyl)phenazin-10-ium-2-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C37H30Cl2N8O10S3.2Na/c1-3-46(20-21-5-4-6-26(15-21)58(48,49)50)24-9-13-28-31(18-24)47(25-10-14-32(57-2)34(19-25)60(54,55)56)30-16-22(7-11-27(30)42-28)40-29-12-8-23(17-33(29)59(51,52)53)41-37-44-35(38)43-36(39)45-37;;/h4-19H,3,20H2,1-2H3,(H4,41,42,43,44,45,48,49,50,51,52,53,54,55,56);;/q;2*+1/p-2 |
InChIキー |
DZZKWCUMQFCFLC-UHFFFAOYSA-L |
正規SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC3=[N+](C4=C(C=CC(=C4)NC5=C(C=C(C=C5)NC6=NC(=NC(=N6)Cl)Cl)S(=O)(=O)[O-])N=C3C=C2)C7=CC(=C(C=C7)OC)S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


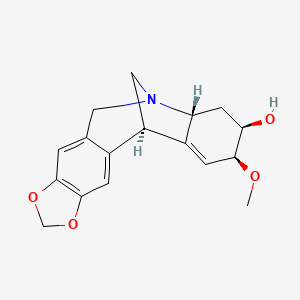
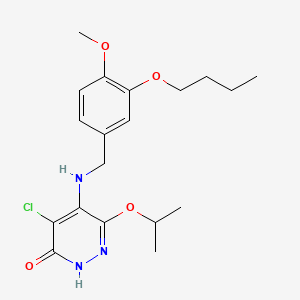
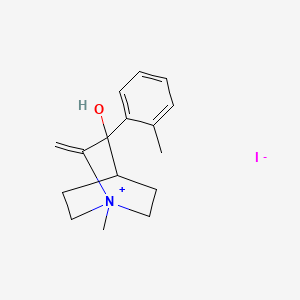
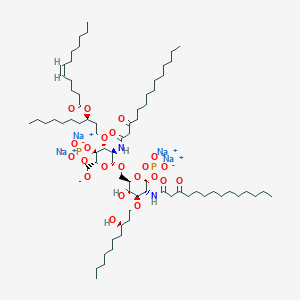
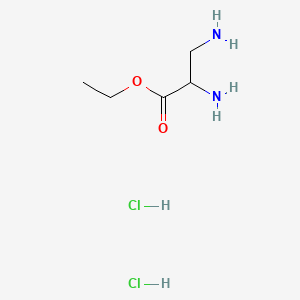
![3-[2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-1-(1H-imidazol-5-ylmethyl)-5,6-dimethoxyindazole;dihydrochloride](/img/structure/B12777524.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)ethyl (2S)-1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B12777526.png)
![[(3S,3aR,6S,6aS)-3-[6-(methylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;nitric acid](/img/structure/B12777531.png)
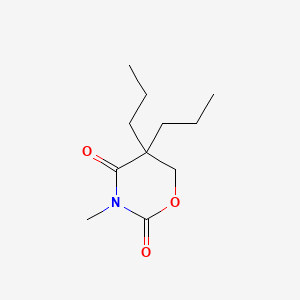
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12777547.png)
